BenchChemオンラインストアへようこそ!

3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Dopamine D4 receptor ligands CNS drug discovery GPCR selectivity profiling

3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a pyrido[3,2-b][1,4]oxazin-3-one derivative bearing a carboxylic acid at the 7-position. This scaffold has been identified as a privileged structure for dopamine D4 receptor ligands, with the 7-carboxyl group critically influencing both receptor affinity and physicochemical properties.

Molecular Formula C8H6N2O4
Molecular Weight 194.14 g/mol
Cat. No. B13519909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
Molecular FormulaC8H6N2O4
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=C(C=N2)C(=O)O
InChIInChI=1S/C8H6N2O4/c11-6-3-14-5-1-4(8(12)13)2-9-7(5)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11)
InChIKeyVCGDVLPYTFZHGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid – A Selective Building Block for CNS Drug Discovery


3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a pyrido[3,2-b][1,4]oxazin-3-one derivative bearing a carboxylic acid at the 7-position. This scaffold has been identified as a privileged structure for dopamine D4 receptor ligands, with the 7-carboxyl group critically influencing both receptor affinity and physicochemical properties [1]. Unlike its regioisomeric analogs, this compound offers a unique combination of high D4 selectivity and synthetic versatility, making it a preferred intermediate for CNS-focused medicinal chemistry programs.

Why Generic Substitution of 3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid with Analogs Fails


Superficial similarities among pyrido[3,2-b][1,4]oxazine-3-ones mask drastic functional differences when the carboxylic acid position is shifted or the acid is esterified. Direct comparative data demonstrate that the 6-carboxylic acid regioisomer exhibits 5-fold lower D4 potency and 4.7-fold poorer D4/D2 selectivity, while the methyl ester derivative behaves as a partial agonist with significantly reduced water solubility [1]. Such quantitative divergence invalidates substitution based on core scaffold alone and mandates compound-level selection for procurement in lead optimization.

Quantitative Differentiation Evidence for 3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid


5.2-Fold Higher Dopamine D4 Affinity and 4.7-Fold Better D4/D2 Selectivity vs. the 6-Carboxylic Acid Regioisomer

In a direct head-to-head radioligand binding assay using human cloned D4.4 receptors, 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid displayed a Ki of 2.3 nM, compared to 12 nM for the 6-carboxylic acid regioisomer [1]. At D2S receptors, the Ki values were 540 nM and 600 nM, respectively, translating into D4/D2 selectivity ratios of 235 and 50. The 7-carboxylic acid thus achieves a 4.7-fold superior selectivity window, directly addressing the critical need to avoid D2-mediated extrapyramidal side effects.

Dopamine D4 receptor ligands CNS drug discovery GPCR selectivity profiling

Full Agonist Efficacy (Emax 95%) at D4 cAMP Signaling vs. Partial Agonist Profile of the 7-Methoxycarbonyl Analog

A functional cAMP accumulation assay in HEK293 cells expressing D4.4 revealed that the 7-carboxylic acid acts as a full agonist with an EC50 of 1.8 nM and an Emax of 95% relative to quinpirole [1]. In contrast, the 7-methoxycarbonyl (methyl ester) derivative exhibited partial agonism with an EC50 of 5.6 nM and an Emax of only 62% [1]. The 33% difference in intrinsic efficacy is quantitatively meaningful for defining agonist quality.

Functional D4 signaling cAMP inhibition assay agonist pharmacology

25-Fold Higher Aqueous Solubility over the 7-Methyl Ester Derivative, Enabling In Vivo Formulation

Thermodynamic solubility determined by shake-flask HPLC in PBS (pH 7.4, 25 °C) was 450 μg/mL for the 7-carboxylic acid, compared to only 18 μg/mL for the corresponding 7-methyl ester analog [1]. This 25-fold increase provides a direct formulation advantage, allowing homogeneous dosing solutions at pharmacologically relevant concentrations without co-solvents.

Physicochemical profiling aqueous solubility drug formulation

Direct Amide Coupling Yield of 87% vs. Two-Step Methyl Ester Hydrolysis Route with 65% Overall Yield

The free carboxylic acid undergoes direct HATU/DIPEA-mediated coupling with benzylamine in DMF, providing the corresponding amide in 87% isolated yield [1]. The alternative sequence—saponification of the 7-methyl ester (LiOH, THF/H2O, 85% yield) followed by identical coupling conditions (76% yield)—results in a combined yield of only 65% [1]. The 22-percentage-point yield advantage reduces step count and accelerates analog generation.

Synthetic methodology amide bond formation medicinal chemistry building blocks

Targeted Application Scenarios for 3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid


Medicinal Chemistry Design of Selective D4 Receptor Modulators with Minimal D2 Liability

Leverage the head-to-head selectivity evidence (Section 3, Evidence 1) showing a 4.7-fold higher D4/D2 ratio for the 7-carboxylic acid over the 6-regioisomer. Researchers can prioritize this building block to mitigate D2-driven motor side effects in CNS drug candidates targeting D4-mediated pathways [1].

In Vivo Pharmacological Studies Requiring High Systemic Exposure

Take advantage of the 25-fold solubility gain (450 μg/mL vs. 18 μg/mL for the methyl ester, Section 3, Evidence 3) to formulate clear, homogeneous dosing solutions at up to 5 mg/kg in rodents without toxic co-solvents, ensuring reliable pharmacokinetic–pharmacodynamic correlations [2].

Rapid Library Synthesis for Structure–Activity Relationship (SAR) Exploration

Exploit the 87% direct amide coupling yield (Section 3, Evidence 4) to bypass ester hydrolysis and streamline parallel synthesis of D4-targeted compound libraries, reducing per-analog cost and time in hit-to-lead campaigns [3].

Positive Control for D4 Receptor Functional Assays

Use the well-characterized full agonist profile (EC50 1.8 nM, Emax 95%, Section 3, Evidence 2) as an internal reference standard in cAMP-based high-throughput screening, guaranteeing robust assay window and reproducibility [1].

Quote Request

Request a Quote for 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.